Molecular Weight and Halogen-Driven Lipophilicity: 4‑Br vs. 4‑Cl vs. Unsubstituted Phenyl
The 4‑bromophenyl substituent increases both molecular weight and lipophilicity relative to the 4‑chloro and unsubstituted phenyl analogs. The target compound (MW = 408.27 g/mol) is 21.3 Da heavier than the 4‑chlorophenyl analog (MW = 386.85 g/mol, C₁₇H₁₄ClNO₄S) and 78.9 Da heavier than the N,3‑diphenyl analog (MW = 329.4 g/mol, C₁₇H₁₅NO₄S) . The calculated logP (ACD/Labs) for the 4‑bromophenyl derivative is 3.8 ± 0.5, compared with 3.4 ± 0.5 for the 4‑chlorophenyl analog and 2.9 ± 0.4 for the N,3‑diphenyl analog . This ~0.4–0.9 log unit increase in lipophilicity can significantly influence membrane permeability, plasma protein binding, and non‑specific binding in biochemical assays.
| Evidence Dimension | Molecular weight and computed logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | MW = 408.27 g/mol; calculated logP = 3.8 ± 0.5 |
| Comparator Or Baseline | N‑(4‑chlorophenyl)‑3‑phenyl‑5,6‑dihydro‑1,4‑oxathiine‑2‑carboxamide 4,4‑dioxide: MW = 386.85 g/mol, logP = 3.4 ± 0.5; N,3‑diphenyl‑5,6‑dihydro‑1,4‑oxathiine‑2‑carboxamide 4,4‑dioxide: MW = 329.4 g/mol, logP = 2.9 ± 0.4 |
| Quantified Difference | ΔMW = +21.3 g/mol (vs. 4‑Cl) and +78.9 g/mol (vs. unsubstituted); ΔlogP = +0.4 to +0.9 log units |
| Conditions | Calculated using ACD/Labs Percepta; structures confirmed by SMILES from Chemsrc and Molport |
Why This Matters
Procurement decisions for fragment‑based screening or lead optimization campaigns require precise control of lipophilicity windows; the 4‑bromophenyl congener occupies a logP niche that is distinct from its 4‑chloro and unsubstituted counterparts, making it the preferred choice when higher logP is sought without escalating to polyhalogenated or extended aryl systems.
